REACTION_CXSMILES
|
[NH2-:1].[Na+].N.[C:4]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)([CH3:7])([CH3:6])[CH3:5].[H][H]>O>[C:4]([C:8]1[CH:13]=[CH:12][N:11]=[C:10]([C:12]2[CH:13]=[C:8]([C:4]([CH3:7])([CH3:6])[CH3:5])[CH:9]=[CH:10][N:1]=2)[CH:9]=1)([CH3:7])([CH3:6])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
589.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=NC=C1
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a one-liter, three-neck flask, equipped with a stirrer
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Type
|
CUSTOM
|
Details
|
The oil layer was separated at 40° C
|
Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with 50 cc of xylene
|
Type
|
EXTRACTION
|
Details
|
The oil layer and xylene extract
|
Type
|
ADDITION
|
Details
|
were charged to a Vigreaux column for distillation
|
Type
|
DISTILLATION
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Details
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Xylene and about 300 g of unreacted 4-t-butylpyridine were distilled under vacuum
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
WASH
|
Details
|
washed with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=NC=C1)C1=NC=CC(=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |